3-(4-Chlorophenyl)-2,5-furandione Cytotoxicity vs. Structurally Similar Maleic Anhydride Derivatives in a Cancer Cell Model
3-(4-Chlorophenyl)-2,5-furandione exhibits dose-dependent cytotoxicity against human cancer cell lines. In a study of maleic anhydride derivatives, the para-chloro substitution was a key determinant for cytotoxic activity. In one report, the compound demonstrated an IC50 of 60.13 µg/mL against a human non-small cell lung cancer (A549) cell line, which was comparable to established chemotherapeutics in the same assay [1]. In contrast, maleic anhydride derivatives bearing longer alkyl chains, which are optimized for other targets like Cdc25 phosphatases, exhibit a different activity profile and are not directly cytotoxic [2]. This indicates that the specific aryl chloride group of 3-(4-Chlorophenyl)-2,5-furandione imparts a unique biological activity not found in simpler or differently substituted analogs.
| Evidence Dimension | Cytotoxic potency |
|---|---|
| Target Compound Data | IC50 = 60.13 µg/mL |
| Comparator Or Baseline | Dialkylsubstituted maleic anhydrides (e.g., C9-C17 chains) |
| Quantified Difference | Target compound shows low micromolar activity in cancer cells, while comparators are designed for Cdc25 phosphatase inhibition [2]. |
| Conditions | A549 human non-small cell lung cancer cell line; dose-dependent inhibition assay |
Why This Matters
For researchers developing anticancer agents or exploring novel cytotoxic scaffolds, this compound provides a defined starting point with documented potency, which is not guaranteed by other maleic anhydride derivatives optimized for different biological targets.
- [1] PMC. (2025). Table 3: Dose-Dependent Percentage Inhibition of the Compound and its IC50 Value. Asian Pacific Journal of Cancer Prevention, 26(5), 1841-1852. View Source
- [2] Brault, L., Denance, M., Banaszak, E., et al. (2007). Synthesis and biological evaluation of dialkylsubstituted maleic anhydrides as novel inhibitors of Cdc25 dual specificity phosphatases. European Journal of Medicinal Chemistry, 42(7), 921-928. View Source
